REACTION_CXSMILES
|
Br[C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][CH3:12])[C:8]([CH3:13])=[CH:7][C:5]=2[N:6]=1.[C:14](ON=O)([CH3:17])(C)[CH3:15].[Br-].COC1C(C)=CC2N=C(N)SC=2C=1>C(#N)C>[CH:17]1([C:2]2[S:3][C:4]3[CH:10]=[C:9]([O:11][CH3:12])[C:8]([CH3:13])=[CH:7][C:5]=3[N:6]=2)[CH2:14][CH2:15]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1SC2=C(N1)C=C(C(=C2)OC)C
|
Name
|
|
Quantity
|
5.17 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)ON=O
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(N=C(S2)N)C=C1C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for half hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was put to a 60° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 60° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column
|
Type
|
WASH
|
Details
|
eluting by 0-50% EtOAc in hexanes
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C=1SC2=C(N1)C=C(C(=C2)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |